molecular formula C8H11Br3N2 B2384102 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide CAS No. 1909337-65-0

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide

Cat. No. B2384102
M. Wt: 374.902
InChI Key: RKFLESYDPUAFDX-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide is a chemical compound with the CAS Number: 1909337-65-0 . It has a molecular weight of 374.9 and is typically in powder form .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis of these compounds has been achieved through various pathways, including the adaptation of the Skraup quinoline synthesis to 3-aminopyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6 (7)8;;/h1,4,10H,2-3,5H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide are not available, 1,6-naphthyridines in general have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound is typically in powder form . It has a molecular weight of 374.9 . The storage temperature is typically room temperature .

Scientific Research Applications

Bromination of Naphthyridines

  • The bromination process of naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been studied. For instance, Malm, Börnfeldt, and Gronowitz (1994) explored the bromination of thieno[c]fused 1,5-naphthyridines, highlighting the regioselectivity and product variation depending on the reaction conditions (Malm et al., 1994).

Electronic Structure Analysis

  • B. Mianowska and W. Śliwa (1990) conducted a study on the electronic structure of bromo derivatives of isomeric naphthyridines, including 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, using SCF CI PPP methods. This research provides valuable insights into the electronic properties of such compounds (Mianowska & Śliwa, 1990).

Tetrahydro- and Decahydro-Naphthyridines

  • Research by W. Armarego (1967) involved the preparation of tetrahydro-naphthyridines through reduction processes, which is relevant to understanding the synthesis pathways of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Armarego, 1967).

Amination of Bromo-Naphthyridines

  • The amination of bromo-naphthyridines, including the specific compound , has been explored by researchers like W. Czuba (2010). Such studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Czuba, 2010).

Bromination in Different Conditions

  • Studies by H. Plas and M. Woźniak (1976) on the bromination of naphthyridines under various conditions shed light on the versatility and reactivity of these compounds, including 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide (Plas & Woźniak, 1976).

Synthesis and Modification

  • The synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine, as reported by A. Shiozawa et al. (1984), demonstrates the chemical modifications and syntheses possible with this class of compounds (Shiozawa et al., 1984).

Cobalt-Catalyzed Cyclizations

  • Zhou, Porco, and Snyder (2007) conducted research on the cobalt-catalyzed [2 + 2 + 2] cyclizations for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, which is relevant to the synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Zhou, Porco, & Snyder, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLESYDPUAFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CN=C21)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide

CAS RN

1909337-65-0
Record name 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide
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